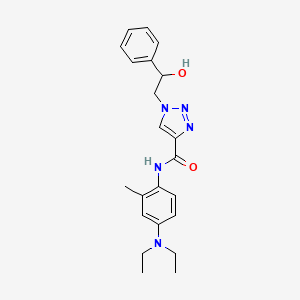![molecular formula C17H20N2O4S B2366183 1-Acetyl-4-[(4-methoxynaphthyl)sulfonyl]piperazine CAS No. 941264-04-6](/img/structure/B2366183.png)
1-Acetyl-4-[(4-methoxynaphthyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
HIV-1 Reverse Transcriptase Inhibition :
- Compounds similar to 1-Acetyl-4-[(4-methoxynaphthyl)sulfonyl]piperazine have been synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase. These studies have led to the discovery of bis(heteroaryl)piperazines (BHAPs) with significant potency against HIV-1 (Romero et al., 1994).
Serotonin Receptor Antagonism for Alzheimer's Disease :
- A derivative of this compound, identified as SUVN-502, has been explored as a potent, selective serotonin 6 (5-HT6) receptor antagonist. This compound has potential therapeutic applications in cognitive disorders, particularly Alzheimer's disease (Nirogi et al., 2017).
Antimicrobial Activity :
- New piperazine derivatives containing aryl sulfonyloxy groups have demonstrated antimicrobial properties. These compounds, which include derivatives of this compound, have been prepared and tested for their efficacy against various microbial strains (Patel et al., 2004).
Potential for Treating Diabetes and Alzheimer's Disease :
- Piperazide derivatives, related to this compound, have been synthesized and evaluated for their inhibitory potential against enzymes relevant to type 2 diabetes and Alzheimer's diseases. These compounds have shown promise in preliminary studies (Abbasi et al., 2018).
Fluorescent Ligands for Receptor Visualization :
- Long-chain 1-piperazine derivatives, similar to this compound, have been developed as environment-sensitive fluorescent ligands. These compounds are used to visualize specific receptors, such as 5-HT(1A) receptors, in biological studies (Lacivita et al., 2009).
Alzheimer's Disease Therapeutics :
- Multifunctional amides, including derivatives of this compound, have been synthesized and evaluated for their potential in treating Alzheimer's disease. These compounds have shown moderate enzyme inhibitory potential and mild cytotoxicity, making them promising candidates for further drug development (Hassan et al., 2018).
Propiedades
IUPAC Name |
1-[4-(4-methoxynaphthalen-1-yl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13(20)18-9-11-19(12-10-18)24(21,22)17-8-7-16(23-2)14-5-3-4-6-15(14)17/h3-8H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIFVTJAXBYZGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

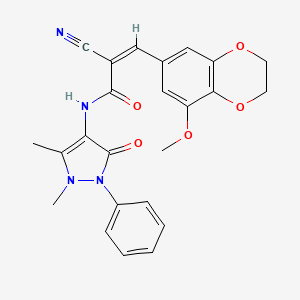
![1-(4-Bromobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2366102.png)
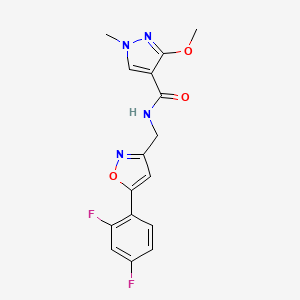

![N-(tert-butyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B2366107.png)
![3-[1-(2-Chlorobenzoyl)-4-piperidyl]propanoic acid](/img/structure/B2366108.png)
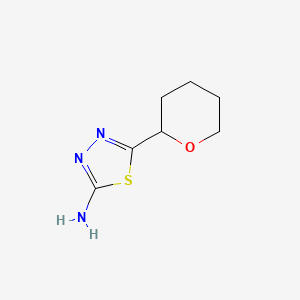
![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2366117.png)
![[(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine](/img/structure/B2366118.png)
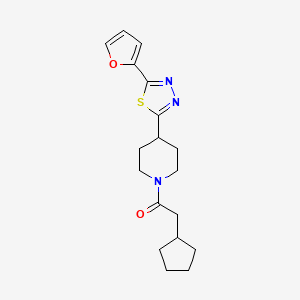
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methylbut-2-enamide](/img/structure/B2366120.png)
![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2366122.png)
